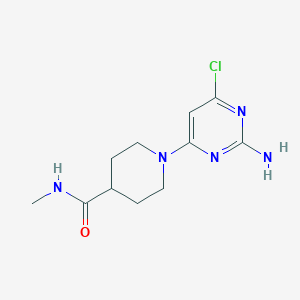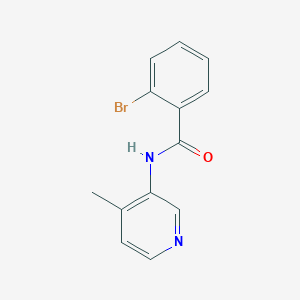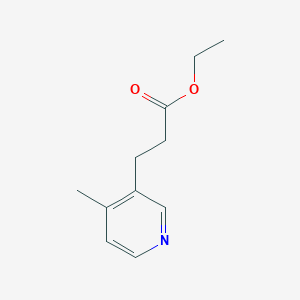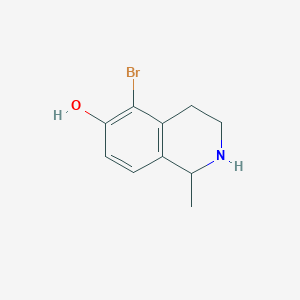
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a bromine atom and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-one.
Reduction: 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and other diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group in its structure allow it to form hydrogen bonds and interact with various enzymes and receptors. This can lead to the modulation of biological pathways and the exertion of its therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-Bromo-1-methyl-1,2,4-triazole
- 5-Bromo-1-methyl-1H-1,2,3,4-tetrazole
- 5-Bromo-1-methyl-1H-imidazole
Uniqueness
5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C10H12BrNO/c1-6-7-2-3-9(13)10(11)8(7)4-5-12-6/h2-3,6,12-13H,4-5H2,1H3 |
InChIキー |
BTVJMJMAENDTLF-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CCN1)C(=C(C=C2)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


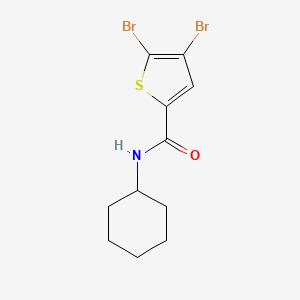
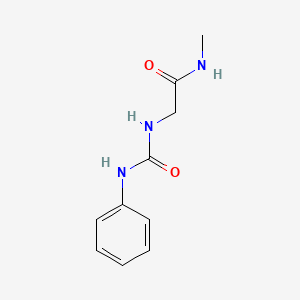
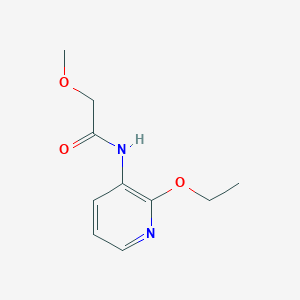
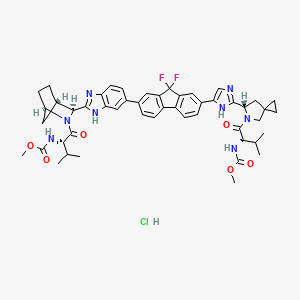
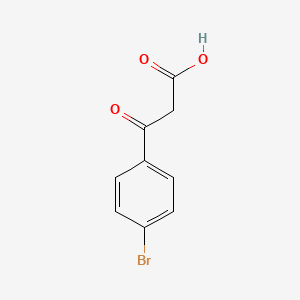
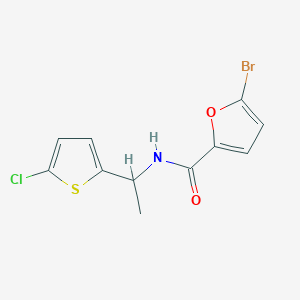
![(3AR,7aR)-1,3-dibenzyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14905387.png)
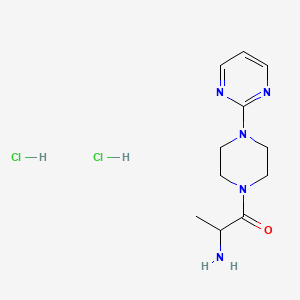
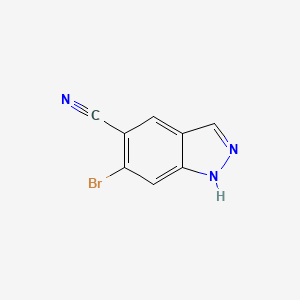
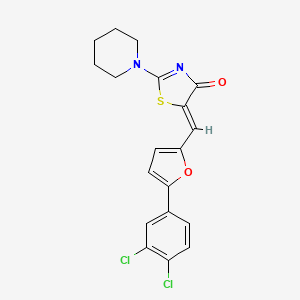
![2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)
